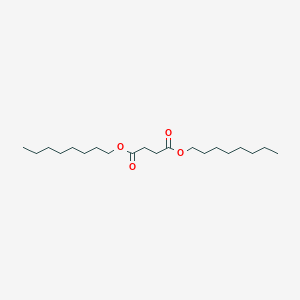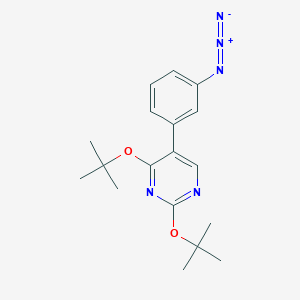
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine, also known as AZD-7762, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound is a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/2), which are enzymes involved in the DNA damage response pathway. Inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents, making AZD-7762 a promising candidate for combination therapy with chemotherapy and radiation.
Mécanisme D'action
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine inhibits CHK1/2, which are enzymes involved in the DNA damage response pathway. These enzymes play a crucial role in cell cycle checkpoint regulation, allowing cells to repair DNA damage before progressing to the next phase of the cell cycle. Inhibition of CHK1/2 can lead to cell cycle arrest and sensitization to DNA-damaging agents, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine has also been shown to have biochemical and physiological effects on normal cells. Studies have demonstrated that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine can induce DNA damage and apoptosis in normal human fibroblasts, suggesting that caution should be exercised when considering 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine for clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine as a research tool is its ability to sensitize cancer cells to DNA-damaging agents, allowing for the investigation of potential synergistic effects with other chemotherapeutic agents. However, the potential toxicity of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine on normal cells must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine. One area of interest is the development of combination therapies with 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine and other targeted agents, such as PARP inhibitors or immune checkpoint inhibitors. Additionally, further investigation into the potential toxicity of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine on normal cells is needed to fully understand its safety profile. Finally, clinical trials are needed to evaluate the efficacy of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine in combination with chemotherapy and radiation in cancer patients.
Méthodes De Synthèse
The synthesis of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine involves several steps, starting with the reaction of 3-bromoaniline with tert-butyl 2,4-dioxo-5-pyrimidinecarboxylate to yield 3-(tert-butoxycarbonyl)aniline. This compound is then reacted with sodium azide in the presence of copper(I) iodide to yield 5-(3-azidophenyl)-2,4-ditert-butoxypyrimidine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine has been extensively studied in preclinical models of cancer, where it has shown promising results as a sensitizer to DNA-damaging agents such as cisplatin, doxorubicin, and ionizing radiation. In vitro studies have also shown that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine can inhibit cell proliferation and induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. These findings suggest that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
Nom du produit |
5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine |
|---|---|
Formule moléculaire |
C18H23N5O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-(3-azidophenyl)-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C18H23N5O2/c1-17(2,3)24-15-14(11-20-16(21-15)25-18(4,5)6)12-8-7-9-13(10-12)22-23-19/h7-11H,1-6H3 |
Clé InChI |
NDFUIOKSOIKYFN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=NC(=NC=C1C2=CC(=CC=C2)N=[N+]=[N-])OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC1=NC(=NC=C1C2=CC(=CC=C2)N=[N+]=[N-])OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



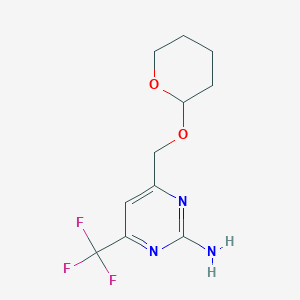
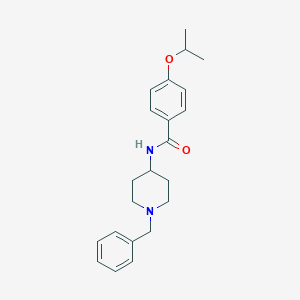
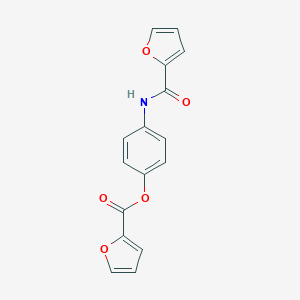
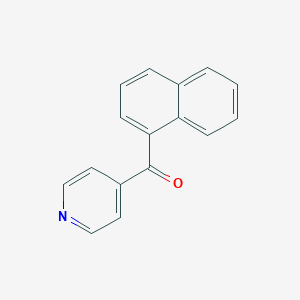
![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)
![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)
![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)
![3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole](/img/structure/B240258.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)
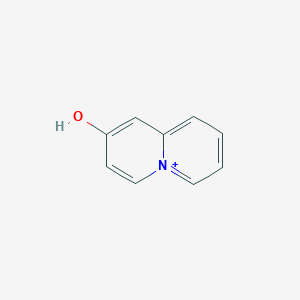
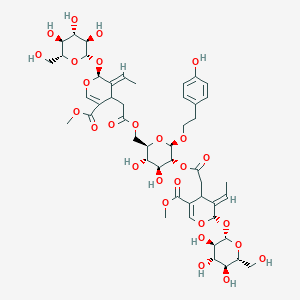
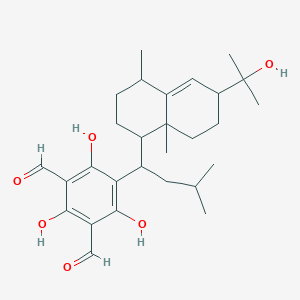
![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)
